Ammonium toluene-4-sulphonate

描述

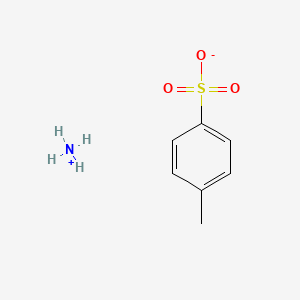

Ammonium toluene-4-sulphonate (CAS 4124-42-9), also known as ammonium p-toluenesulfonate, is an ionic compound with the molecular formula C₇H₁₁NO₃S and a molecular weight of 189.23 g/mol . It is derived from the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The compound appears as a white crystalline solid with a density of 1.381 g/cm³ at 15.6°C and a high boiling point of 392°C . Its structure features a sulfonate group (-SO₃⁻) attached to the para position of a toluene ring, paired with an ammonium cation (NH₄⁺). This compound is widely used in industrial applications, including as a catalyst in organic synthesis, a stabilizer in food-contact materials, and a component in electrochemical sensors due to its ionic conductivity .

属性

CAS 编号 |

4124-42-9 |

|---|---|

分子式 |

C8H11O3S- |

分子量 |

187.24 g/mol |

IUPAC 名称 |

azanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.H3N/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |

InChI 键 |

RGFDUTPSNJTRCY-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |

规范 SMILES |

C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

其他CAS编号 |

4124-42-9 |

相关CAS编号 |

104-15-4 (Parent) |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Ammonium toluene-4-sulphonate belongs to a broader class of toluenesulfonate salts and esters. Key structural analogs include sodium salts, quaternary ammonium salts, and ester derivatives. Below is a detailed comparison:

Sodium Toluene-4-Sulphonate

- Structure : Sodium replaces ammonium as the counterion (C₇H₇NaO₃S; CAS 657-84-1) .

- Properties : Higher thermal stability (melting point >300°C) due to stronger ionic interactions. Soluble in water and polar solvents, unlike lipophilic quaternary ammonium salts.

- Applications : Used as a surfactant in detergents and an emulsifier in food packaging materials .

- Safety : Less volatile than ammonium salts, reducing inhalation risks .

Tetrabutylthis compound

- Structure : A quaternary ammonium cation (C₁₆H₃₆N⁺) paired with the sulfonate group (CAS 24057-28-1) .

- Properties: Lipophilic due to the bulky tetrabutyl group, enabling phase-transfer catalysis in nonpolar solvents. Molecular weight: 343.5 g/mol.

- Applications : Used in organic synthesis to facilitate reactions between immiscible phases (e.g., SN2 reactions) .

- Research : Demonstrated utility in sensor gels for environmental monitoring due to enhanced ionic conductivity in polymer matrices .

Isopropyl Toluene-4-Sulphonate

- Structure : Ester derivative with an isopropyl group (C₁₀H₁₄O₃S; CAS 599-91-7) .

- Properties: Low water solubility but miscible with organic solvents (e.g., ethanol, ether). Liquid at room temperature (density ~1.1 g/cm³).

- Applications : Acts as an acidic catalyst in esterification and acetylation reactions. Also used in pigment and coating production .

- Safety : Flammable and toxic; requires stringent handling to avoid dermal contact .

Pyridinium Toluene-4-Sulphonate

- Structure : Pyridinium cation (C₅H₅NH⁺) paired with the sulfonate group (CAS 24057-28-1) .

- Properties : Exhibits ionic liquid behavior at room temperature. Higher solubility in polar aprotic solvents compared to ammonium salts.

- Applications : Explored in pharmaceuticals and as a corrosion inhibitor. Market reports highlight its consumption in specialty chemical sectors .

Research Findings and Industrial Relevance

- Catalytic Efficiency : this compound outperforms sodium salts in reactions requiring mild acidity, such as acetylation, due to its lower pH stability .

- Environmental Impact : Sodium and ammonium salts are preferred in food-contact materials over esters like isopropyl toluene-4-sulphonate, which pose higher bioaccumulation risks .

- Thermal Stability : Quaternary ammonium salts (e.g., tetrabutylammonium) exhibit superior stability in high-temperature applications compared to NH₄⁺ or Na⁺ salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。